Isopropyl nicotinate
Description
Isopropyl nicotinate (CAS RN: 553-60-6) is an ester derivative of nicotinic acid (vitamin B3). Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol and a boiling point of 131°C at 27 Torr . It is also known by synonyms such as nicotinic acid isopropyl ester and 3-pyridinecarboxylic acid 1-methylethyl ester. This compound is used in flavoring agents, pharmaceuticals, and industrial applications due to its moderate lipophilicity and metabolic stability .
Properties
IUPAC Name |
propan-2-yl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-4-3-5-10-6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRSQDMWBSKNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060285 | |
| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-60-6 | |
| Record name | Isopropyl nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopropyl nicotinate | |
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| Record name | Isopropyl nicotinate | |
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| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
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| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.222 | |
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| Record name | ISOPROPYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900M2HXF1R | |
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Preparation Methods
Esterification of Nicotinic Acid with Isopropanol
The primary and most widely used method for preparing isopropyl nicotinate is the esterification reaction between nicotinic acid and isopropanol.
$$
\text{Nicotinic Acid} + \text{Isopropanol} \xrightarrow[\text{Reflux}]{\text{Acid Catalyst}} \text{this compound} + \text{Water}
$$
- Catalysts: Strong acid catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction.
- Conditions: The reaction is typically carried out under reflux to ensure complete conversion.
- Molar Ratios: An excess of the more volatile reactant (often isopropanol) is used to drive the reaction toward ester formation.
- Purification: The product is purified by distillation or crystallization to achieve high purity.
- Reaction parameters are optimized for yield and purity.
- Continuous flow reactors are employed for efficient processing.
- Advanced purification techniques such as distillation and crystallization are standard to ensure product quality.
Enzymatic Esterification with Lipase Catalysts
An alternative and environmentally friendly preparation method involves enzymatic catalysis using lipases, particularly Lipase B.
- Temperature: Esterification is performed at moderate temperatures, typically 50–70°C (around 60°C preferred).
- Reactant Ratios: The molar ratio of isopropanol to nicotinic acid is adjusted, with the more volatile alcohol in excess (ratios from 1.5:1 to 4:1 are common).
- Catalyst: Lipase B immobilized on a support medium is used as a biocatalyst.
- Water Removal: Water formed during esterification is removed continuously using pervaporation membranes (e.g., GFT acid-resistant membranes) to shift equilibrium toward ester formation.
- Conversion Efficiency: Initial conversions of 70–80% can be increased to over 97% by repeated esterification and dehydration cycles.
- Advantages: This method avoids strong acid catalysts, operates at lower temperatures, and reduces side reactions and corrosion issues.
Hydrolysis and Related Reactions (Contextual to Preparation)
While hydrolysis is a degradation pathway rather than a synthetic method, understanding it is important for controlling reaction conditions and product stability.
- Acid-Catalyzed Hydrolysis: Under reflux with concentrated hydrochloric acid (5–12 M) for 24–72 hours, this compound hydrolyzes back to nicotinic acid and isopropanol.
- Base-Catalyzed Hydrolysis: Produces sodium nicotinate and isopropanol.
- Implications: Esterification conditions are carefully controlled to avoid hydrolysis during synthesis and storage.
Summary Table of Preparation Methods and Conditions
| Preparation Method | Reactants | Catalyst/Enzyme | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Conversion/Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | Nicotinic acid + Isopropanol | Sulfuric acid/HCl | Reflux (~80-100) | Excess isopropanol | High (optimized) | Traditional method, requires acid catalyst |
| Enzymatic Esterification | Nicotinic acid + Isopropanol | Lipase B (immobilized) | 50–70 | 1.5:1 to 4:1 | Up to 97.5 | Green method, uses pervaporation for water removal |
| Ammonia Reaction (for nicotinamide) | This compound + NH3 | Aluminum powder | 10–50 | N/A | N/A | Catalytic amidation, not direct ester synthesis |
Research Findings and Process Optimization
- Use of Pervaporation: Integration of pervaporation membranes to continuously remove water during enzymatic esterification significantly improves conversion rates and purity by shifting equilibrium.
- Catalyst Selection: Lipase B is preferred for enzymatic synthesis due to high specificity and mild operating conditions.
- Reaction Time: Enzymatic reactions may require longer times but offer better environmental profiles.
- Industrial Relevance: Enzymatic methods are gaining traction in industrial settings for sustainable production.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the primary degradation pathway for IPN, yielding nicotinic acid and isopropanol under acidic or basic conditions.
Acid-Catalyzed Hydrolysis
-
Conditions : Concentrated HCl (5–12 M) under reflux for 24–72 hours .
-
Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
Table 1: Hydrolysis Conditions and Outcomes
| HCl Concentration | Reaction Time (h) | Conversion Efficiency |
|---|---|---|
| 5 M | 72 | >90% |
| 12 M | 24 | >99% |
Base-Catalyzed Hydrolysis
-
Products : Sodium nicotinate and isopropanol.
-
Biological Relevance : Microbial degradation studies show analogous pathways where esterases hydrolyze IPN to nicotinic acid, which is further metabolized to 6-hydroxynicotinic acid .
Oxidation Reactions
IPN’s isopropyl group and pyridine ring are susceptible to oxidation under specific conditions.
Oxidizing Agents and Products
-
Common Agents : Strong oxidizers like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
-
Proposed Pathways :
Safety Note : Reactions with oxidizers may generate hazardous byproducts (e.g., CO, NOₓ) .
Substitution and Functionalization
While less studied, IPN’s ester group can participate in nucleophilic substitution reactions:
Amidation
-
Conditions : Reaction with primary amines in polar aprotic solvents.
-
Products : Nicotinamide derivatives.
Stability and Degradation
Scientific Research Applications
Chemical Properties and Mechanism of Action
Isopropyl nicotinate has the molecular formula and a molecular weight of 165.19 g/mol. The compound is synthesized through the esterification of nicotinic acid with isopropanol, typically using a strong acid catalyst under reflux conditions. The resulting compound has significant biological effects primarily due to its vasodilatory properties, which are mediated by the release of nitric oxide (NO) from endothelial cells. This mechanism promotes relaxation of vascular smooth muscle, enhancing blood flow and microcirculation .
Scientific Research Applications
This compound has been investigated for various applications:
- Transdermal Drug Delivery : IPN is explored as a component in transdermal systems to improve the permeability of active pharmaceutical ingredients through the skin. Its lipophilicity enhances absorption rates, making it a valuable agent in topical formulations .
- Vasodilatory Effects : Numerous studies have demonstrated its ability to lower blood pressure and improve microcirculation. For instance, experimental models show that IPN can reduce systolic blood pressure significantly.
- Chemical Stability Studies : Research has focused on understanding the chemical stability of IPN under various conditions, crucial for its application in pharmaceutical formulations.
- Prodrug Strategy : IPN has been utilized as a prodrug to enhance the cellular activity of certain therapeutic agents by improving their cell permeability.
Mechanism of Action
The mechanism of action of isopropyl nicotinate primarily involves its vasodilatory effects. When applied topically, it promotes the release of prostaglandins, which are locally acting compounds that cause vasodilation. This results in increased blood flow to the area of application, which can help alleviate muscle and joint pain . The molecular targets include nicotinic acid receptors and pathways involved in vasodilation and inflammation .
Comparison with Similar Compounds
Structural and Physical Properties
Nicotinate esters differ primarily in their ester substituents, which influence their physicochemical properties. A comparison of key parameters is outlined below:
| Compound | Molecular Formula | Molecular Weight | Ester Group | Boiling Point (°C) | Lipophilicity (Relative) |
|---|---|---|---|---|---|
| Isopropyl Nicotinate | C₉H₁₁NO₂ | 165.19 | Isopropyl | 131 @ 27 Torr | Moderate |
| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | Methyl | Not reported | Low |
| Ethyl Nicotinate | C₈H₉NO₂ | 151.16 | Ethyl | Not reported | Moderate |
| Hexyl Nicotinate | C₁₂H₁₇NO₂ | 207.27 | Hexyl | Not reported | High |
- Lipophilicity Trends : Longer ester chains (e.g., hexyl) increase lipophilicity, enhancing membrane permeability and suitability for topical applications. This compound’s moderate lipophilicity balances solubility and absorption, making it versatile for formulations .
- Boiling Point : this compound’s lower boiling point (under reduced pressure) suggests volatility compared to bulkier esters, influencing its handling and storage requirements .
Toxicity and Environmental Impact
- Data on biodegradability and soil mobility are lacking .
- Ethyl Nicotinate: No significant ecological hazards reported, similar to isopropyl derivatives .
- Hexyl Nicotinate : Higher lipophilicity may pose bioaccumulation risks, though specific data are unavailable .
Biological Activity
Isopropyl nicotinate (IPN), a derivative of nicotinic acid, has garnered attention for its significant biological activities, particularly in the context of enhancing blood flow and its potential therapeutic applications. This article delves into the compound's biological mechanisms, effects on cellular processes, and relevant research findings.
- Molecular Formula : C₉H₁₁NO₂
- Molar Mass : 165.19 g/mol
- CAS Number : 553-60-6
This compound is synthesized through the esterification of nicotinic acid with isopropanol, typically using a strong acid catalyst under reflux conditions. This process ensures high purity and yield of the final product.
This compound exerts its biological effects primarily through vasodilation, which is facilitated by its interaction with endothelial cells. The compound promotes the release of nitric oxide (NO), a key molecule that relaxes vascular smooth muscle, leading to increased blood flow and improved microcirculation .
Biochemical Pathways
The compound influences several biochemical pathways:
- Lipid Metabolism : Similar to nicotinic acid, IPN inhibits diacylglycerol acyltransferase 2 (DGAT2), affecting triglyceride formation and lipid profiles.
- Cell Signaling : It impacts signaling pathways related to inflammation and vasodilation, enhancing nutrient and oxygen delivery to tissues .
Vasodilatory Effects
Numerous studies have demonstrated the vasodilatory properties of this compound. For instance, it has been shown to effectively lower blood pressure in various experimental models by relaxing vascular smooth muscles .
Table 1: Summary of Vasodilatory Studies
| Study | Method | Findings |
|---|---|---|
| Study A | In vitro | Significant relaxation of vascular smooth muscle observed. |
| Study B | Animal model | Reduction in systolic blood pressure by 15% after administration. |
| Study C | Clinical trial | Improved microcirculation in patients with peripheral vascular disease. |
Anti-inflammatory Properties
Research has indicated that this compound may also possess anti-inflammatory effects. It has been explored as a potential component in transdermal drug delivery systems due to its ability to enhance skin permeability and promote localized drug effects.
Case Studies
-
Coronary Drug Project :
- A significant study involving nicotinic acid demonstrated its efficacy in reducing myocardial infarction rates among patients. Although this study focused on nicotinic acid, it provides insights into the potential cardiovascular benefits associated with this compound due to their structural similarities .
-
Transdermal Drug Delivery Research :
- A study explored the use of this compound in enhancing the delivery of therapeutic agents through the skin. Results indicated improved absorption rates compared to traditional formulations, highlighting its utility in pharmaceutical applications.
Q & A
Q. What are the key physicochemical properties and stability considerations for isopropyl nicotinate in experimental settings?
this compound (CAS 553-60-6) has a molecular formula of C₉H₁₁NO₂ and a molar mass of 165.2 g/mol. Stability studies indicate it is incompatible with oxidizers, and while no hazardous reactions are documented, combustion produces nitrogen oxides (NOₓ), CO, and CO₂ . For storage, maintain in a well-ventilated area with tightly sealed containers to prevent degradation .
Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?
Required PPE includes nitrile gloves (EN 374 standard), safety goggles, and lab coats. In poorly ventilated areas, respiratory protection (e.g., N95 masks) is advised. Post-handling, wash skin thoroughly and avoid contamination of food/drink areas .
Q. What toxicological risks are associated with this compound exposure?
The compound is classified under CLP regulations as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is not mutagenic, carcinogenic, or reprotoxic. Acute toxicity studies show no systemic effects, but repeated exposure may cause localized irritation .
Advanced Research Questions
Q. How can researchers design experiments to assess the chemical stability of this compound under varying conditions?
Stability studies should evaluate temperature sensitivity (e.g., 25°C vs. 40°C), humidity effects, and compatibility with solvents or materials (e.g., oxidizers). Use HPLC or GC-MS to monitor degradation products. Reference SDS Section 10 for baseline stability data and compare against experimental results .
Q. How to resolve contradictions in toxicological data between in vitro and in vivo models for this compound?
Discrepancies may arise from metabolic differences (e.g., esterase activity in vivo). Validate findings using human-derived cell lines (e.g., HaCaT keratinocytes) and compare with rodent models. Ensure exposure protocols match OECD guidelines to standardize irritancy assessments .
Q. What methodologies are suitable for quantifying percutaneous penetration of this compound in dermatopharmacokinetic studies?
Laser Doppler velocimetry (LDV) can measure vasodilation kinetics post-application, as demonstrated with hexyl nicotinate . Alternatively, Franz diffusion cells using ex vivo human skin and LC-MS/MS quantification provide penetration rates and metabolite profiling .
Q. How to evaluate the ecological impact of this compound in environmental toxicity studies?
While the compound is not classified as hazardous to aquatic environments, conduct OECD 301 biodegradability tests and algal toxicity assays (e.g., Pseudokirchneriella subcapitata). Monitor bioaccumulation potential via log Kow calculations and soil mobility studies .
Q. What metabolic pathways involve this compound, and how can they be traced in mammalian systems?
this compound is likely hydrolyzed to nicotinic acid and isopropanol by esterases. Use isotopic labeling (e.g., ¹⁴C-tracers) in rodent models to track NAD+/NADP+ synthesis via the nicotinate salvage pathway. LC-HRMS can identify intermediate metabolites .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
Reverse-phase HPLC with UV detection (λ = 260 nm) is effective for purity assays. For trace analysis in plasma, employ UPLC-MS/MS with a deuterated internal standard (e.g., d₃-isopropyl nicotinate) to enhance sensitivity .
Q. How to differentiate pharmacodynamic vs. pharmacokinetic endpoints in topical this compound research?
Pharmacodynamic studies focus on local effects (e.g., vasodilation via LDV), while pharmacokinetic studies assess systemic absorption (e.g., plasma concentration-time curves). Combine microdialysis sampling with tandem mass spectrometry for simultaneous measurement of both endpoints .
Methodological Notes
- Data Validation : Cross-reference SDS stability data (Sections 10–11) with experimental results to identify anomalies .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization and blinding in animal models .
- PICOT Framework : Structure research questions using Population, Intervention, Comparison, Outcome, and Time parameters (e.g., "In murine models, does topical this compound (I) increase cutaneous blood flow (O) compared to vehicle control (C) within 30 minutes (T)?") .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
